![molecular formula C20H26N6O2S3 B2506259 N-[5-[2-氧代-2-[(5-丙烷-2-基-1,3,4-噻二唑-2-基)氨基]乙基]硫代-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺 CAS No. 389074-03-7](/img/structure/B2506259.png)

N-[5-[2-氧代-2-[(5-丙烷-2-基-1,3,4-噻二唑-2-基)氨基]乙基]硫代-1,3,4-噻二唑-2-基]金刚烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

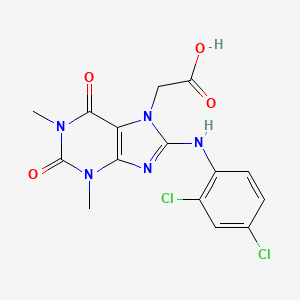

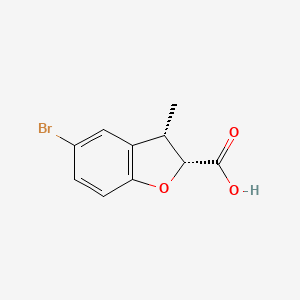

The compound appears to be a derivative of adamantane with a thiadiazole moiety. Adamantane derivatives are known for their unique cage-like structure and have been studied for various biological activities. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen, which have been incorporated into various pharmaceuticals due to their biological relevance.

Synthesis Analysis

The synthesis of adamantane-thiadiazole derivatives can involve multiple steps, including the formation of carbohydrazide derivatives followed by cyclization. For instance, the reaction of 1-adamantanecarbonyl chloride with carboxylic acid hydrazides can yield N-acyl adamantane-1-carbohydrazide derivatives, which can be further cyclized to form 1,3,4-thiadiazoles . Another approach involves the use of nano-MgO and ionic liquids as catalysts to promote 'green' synthesis protocols, leading to the formation of adamantyl-imidazolo-thiadiazoles . These methods highlight the versatility and eco-friendliness of the synthetic routes for such compounds.

Molecular Structure Analysis

The molecular structure of adamantane-thiadiazole derivatives has been characterized using crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis. The orientation of the amino group and the presence of halogen substitutions can influence the molecular interactions within the crystal structure. For example, non-halogenated structures exhibit different orientations of the amino group compared to halogen-substituted ones . The QTAIM approach helps in characterizing intra- and intermolecular interactions, which are crucial for understanding the stability and reactivity of the compound.

Chemical Reactions Analysis

Adamantane-thiadiazole derivatives can participate in various chemical reactions due to their functional groups. The presence of amino and carboxamide groups can lead to hydrogen bonding, which is a significant noncovalent interaction in these molecules. The PIXEL method can be used to quantify intermolecular interaction energies, providing insights into the reactivity of different molecular pairs . These interactions are essential for the compound's biological activity and its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-thiadiazole derivatives are influenced by their molecular structure. The crystallographic analysis reveals that hydrogen bonding plays a vital role in stabilizing the crystal structures. Hirshfeld surface analysis and 2D-fingerprint plots can be used to visualize the contributions of different non-covalent interactions, such as H-H bonding, which is indicative of a closed-shell nature . These properties are not only important for the compound's stability but also for its solubility, bioavailability, and overall pharmacokinetic profile.

Relevant Case Studies

Several adamantane-thiadiazole derivatives have been tested for their antimicrobial and anti-inflammatory activities. For instance, compounds with oxadiazole and thiadiazole moieties have shown good to moderate activities against Gram-positive bacteria and the yeast-like fungus Candida albicans. Some derivatives also displayed marked antifungal activity and dose-dependent anti-inflammatory activity in vivo . Additionally, adamantyl-imidazolo-thiadiazoles have been evaluated as anti-tuberculosis agents, with some compounds showing potent inhibitory activity against M. tuberculosis, comparable to standard drugs . These case studies demonstrate the therapeutic potential of adamantane-thiadiazole derivatives in treating infectious diseases and inflammation.

科学研究应用

晶体学分析和非共价相互作用

该领域的研究所重点是了解金刚烷-1,3,4-噻二唑衍生物的分子相互作用和结构特征。El-Emam 等人 (2020) 对金刚烷-1,3,4-噻二唑杂化衍生物进行的一项研究强调了非共价相互作用在稳定这些化合物的晶体结构中的重要性。通过晶体学分析和量子理论,该研究深入了解了分子几何形状和相互作用能,强调了氢键在其他非共价相互作用中的作用 (El-Emam 等人,2020)。

金刚烷衍生物的合成和性质

金刚烷衍生物的合成,包括具有 1,3,4-噻二唑结构的衍生物,是另一个重要的研究领域。D’yachenko 等人 (2019) 报道了乙基[(金刚烷-1-基)亚烷基(苯基)氨基]氧代乙酸酯的合成,展示了以不同产率生产这些化合物的方法。该研究有助于更广泛地理解如何利用金刚烷的独特结构来合成具有药物开发潜在应用的新型有机化合物 (D’yachenko 等人,2019)。

抑制活性与结合口袋分析

研究了噻二唑-磺酰胺(包括金刚烷类似物)对碳酸酐酶同工型的抑制活性,揭示了潜在的治疗应用。Avvaru 等人 (2010) 发现某些抑制剂的金刚烷部分占据了酶中的独特结合口袋,不同于大多数疏水性抑制剂。这一发现为设计同工型选择性抑制剂开辟了新途径,突出了金刚烷和噻二唑衍生物在靶向特定蛋白质中的治疗潜力 (Avvaru 等人,2010)。

生物活性与抗菌应用

对金刚烷-1,3,4-噻二唑化合物的探索延伸至它们的生物活性,包括抗菌和抗炎特性。Kadi 等人 (2007) 合成了新型金刚烷氨基-噻二唑,对各种微生物表现出显着的抗菌活性。这些发现强调了金刚烷衍生物作为先导化合物在开发新型抗菌剂中的潜力 (Kadi 等人,2007)。

属性

IUPAC Name |

N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O2S3/c1-10(2)15-23-24-17(30-15)21-14(27)9-29-19-26-25-18(31-19)22-16(28)20-6-11-3-12(7-20)5-13(4-11)8-20/h10-13H,3-9H2,1-2H3,(H,21,24,27)(H,22,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDZKIWZENZTFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2506176.png)

![Methyl 4-[(5-methoxynaphthalen-1-yl)carbamoyl]benzoate](/img/structure/B2506180.png)

![4-hydroxy-N-{2-[1-(3-methylbutyl)benzimidazol-2-yl]ethyl}butanamide](/img/structure/B2506185.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2506190.png)

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)

![1-Methyl-4-[[2-(naphthalen-1-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2506195.png)

![1-{4-[(4-Phenylphthalazin-1-yl)oxy]phenyl}propan-1-one](/img/structure/B2506196.png)

![3-[(2-chloro-6-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2506199.png)